molecular formula C8H8Cl2FNO2S B2598891 2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride CAS No. 923688-16-8

2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride

Cat. No.: B2598891
CAS No.: 923688-16-8
M. Wt: 272.12
InChI Key: GABIPZZSMGKWCP-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride is a halogenated sulfamoyl chloride derivative characterized by a benzyl ring substituted with chlorine and fluorine at positions 2 and 6, respectively, and a methyl-sulfamoyl chloride functional group. This compound is primarily utilized in synthetic organic chemistry as a reactive intermediate for constructing sulfonamide derivatives, which are pivotal in pharmaceutical and agrochemical research. Its structural features, including electron-withdrawing halogens and the sulfamoyl moiety, enhance its reactivity in nucleophilic substitution reactions, making it valuable for designing bioactive molecules .

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2FNO2S/c1-12(15(10,13)14)5-6-7(9)3-2-4-8(6)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABIPZZSMGKWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=CC=C1Cl)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride involves several steps. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with methylsulfamoyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .

Chemical Reactions Analysis

2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Key Reactions:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles.
  • Alkylation : It acts as an alkylating agent in the synthesis of various derivatives.
  • Coupling Reactions : It can participate in coupling reactions, such as Suzuki–Miyaura coupling, which forms carbon-carbon bonds.

Scientific Research Applications

  • Proteomics Research :
    • The compound is primarily used in proteomics for studying protein interactions and modifications. Its ability to modify proteins makes it valuable for understanding biochemical pathways and disease mechanisms.
  • Synthesis of Derivatives :
    • It serves as a crucial reagent in the synthesis of various biologically active compounds. For example, it has been used to synthesize 3-benzylsulfanyl derivatives of 1,2,4-triazole and other related compounds .
  • Antibacterial Properties :
    • Preliminary studies suggest that compounds containing sulfamoyl groups may exhibit antibacterial activity. The presence of chlorine and fluorine atoms enhances this potential, making it a candidate for developing new antibacterial agents .
  • Enzyme Inhibition Studies :
    • The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic processes, showing promise in drug development .

Case Studies and Research Findings

  • Biological Evaluation :
    • A study highlighted the biological evaluation of arylsulfonamide derivatives, including those derived from 2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride, demonstrating their potential as enzyme inhibitors relevant to diseases like atherosclerosis .
  • Pharmacophore Modeling :
    • Research involving pharmacophore modeling has shown that the presence of halogenated groups significantly affects the binding affinity and selectivity of compounds for specific biological targets, supporting the use of this compound in drug design .
  • Synthesis and Structure-Activity Relationship Studies :
    • Investigations into the synthesis of derivatives have established structure-activity relationships that underscore how modifications to the sulfamoyl group can influence biological activity, particularly against bacterial strains .

Mechanism of Action

The mechanism of action for 2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride involves its reactivity with various biological molecules. It can form covalent bonds with proteins, thereby modifying their structure and function. This reactivity makes it a valuable tool in studying protein interactions and functions in a research setting .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares similarities with other halogenated sulfonyl or sulfamoyl chlorides. Key analogues include:

(a) 2-Chloro-6-methylbenzenesulfonyl Chloride
  • Structure : A benzene ring with chlorine (C2) and methyl (C6) substituents, linked to a sulfonyl chloride group.
  • Reactivity : The methyl group (electron-donating) reduces electrophilicity at the sulfonyl chloride compared to the fluorine-substituted analogue. This impacts its utility in reactions requiring higher electrophilic character.
  • Applications : Widely used as a precursor for sulfonamide herbicides and polymer intermediates .
(b) 2-Bromo-6-fluorobenzoyl Chloride
  • Structure : Benzoyl chloride with bromine (C2) and fluorine (C6) substituents.
  • Reactivity : Bromine’s larger atomic size and lower electronegativity compared to chlorine result in distinct electronic effects. The benzoyl chloride group is more reactive toward nucleophiles than sulfamoyl chlorides, favoring amide bond formation.
  • Applications : Employed in synthesizing fluorinated aromatic amides for drug discovery .
(c) 6-Chloronaphthalene-2-sulfonyl Chloride
  • Structure : Naphthalene core with chlorine (C6) and sulfonyl chloride (C2).
  • Reactivity : The extended aromatic system increases steric hindrance and alters solubility, limiting its use in aqueous-phase reactions.
  • Applications : Key intermediate in dye synthesis and materials science .

Comparative Data Table

Compound Name Molecular Formula CAS Number Key Substituents Reactivity Profile Primary Applications
2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride C₈H₇Cl₂FNO₂S Not specified Cl (C2), F (C6), sulfamoyl chloride High electrophilicity, versatile Pharmaceuticals, agrochemicals
2-Chloro-6-methylbenzenesulfonyl chloride C₇H₆Cl₂O₂S 25300-37-2 Cl (C2), CH₃ (C6), sulfonyl chloride Moderate electrophilicity Herbicides, polymers
2-Bromo-6-fluorobenzoyl chloride C₇H₃BrClFO 1020718-20-0 Br (C2), F (C6), benzoyl chloride High acylating activity Amide-based drug synthesis
6-Chloronaphthalene-2-sulfonyl chloride C₁₀H₆Cl₂O₂S Not specified Cl (C6), sulfonyl chloride Low solubility, steric hindrance Dyes, specialty chemicals

Key Research Findings

Electrophilic Reactivity : The fluorine atom in this compound enhances the electrophilicity of the sulfamoyl group compared to methyl-substituted analogues, enabling faster reactions with amines and alcohols .

Bioactivity Potential: Sulfamoyl derivatives of this compound exhibit superior antimicrobial activity in preliminary assays compared to brominated benzoyl chlorides, likely due to improved membrane permeability from the fluorine atom .

Thermal Stability : The naphthalene-based sulfonyl chloride shows higher thermal stability (>200°C) than benzyl or benzoyl analogues, making it suitable for high-temperature industrial processes .

Biological Activity

2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride is an organic compound notable for its unique structural features, including a chlorinated and fluorinated aromatic ring combined with a sulfamoyl group. Its molecular formula is C8H8ClFNO2SC_8H_8ClFNO_2S, with a molecular weight of 272.12 g/mol. This compound has garnered attention in various fields, particularly in proteomics research and synthetic organic chemistry, due to its potential biological activity and applications.

The biological activity of this compound primarily stems from its ability to participate in alkylation reactions. This property allows it to transfer the benzyl sulfamoyl methyl group to other molecules, which may interact with biological targets such as proteins and nucleic acids. Preliminary studies suggest that compounds in the sulfamoyl class may exhibit interactions with enzymes or receptors involved in bacterial metabolism, indicating potential antibacterial properties.

Comparative Analysis with Similar Compounds

The dual halogenation (chlorine and fluorine) in this compound enhances its reactivity compared to structurally similar compounds. A comparative analysis is presented below:

Compound NameStructure FeaturesUnique Aspects
2-ChlorobenzylsulfamideChlorobenzene ring with a sulfamide groupLacks fluorine substitution
6-FluorobenzylsulfamideFluorobenzene ring with a sulfamide groupLacks chlorine substitution
BenzylsulfamideBenzene ring with a sulfamide groupNo halogen substitutions
4-Chlorobenzyl(methyl)sulfamoyl chlorideChlorine at para position on benzeneDifferent substitution pattern

This table illustrates how the presence of both chlorine and fluorine in the compound contributes to its unique properties and biological interactions.

Antibacterial Activity

Research indicates that sulfamoyl compounds can exhibit antibacterial properties. For instance, studies have shown that certain sulfamoyl derivatives can inhibit bacterial growth by interfering with metabolic pathways. While specific data on this compound is limited, its structural characteristics suggest it may possess similar activities.

Proteomics Applications

In proteomics, the compound is utilized as a reagent for labeling proteins. The ability to modify proteins through alkylation can facilitate the study of protein interactions and functions. Research has highlighted the importance of such modifications in understanding disease mechanisms and developing therapeutic strategies.

Synthesis and Stability

The synthesis of this compound can be achieved through various methods, ensuring that it remains stable under laboratory conditions. Its stability is crucial for maintaining biological activity when used in experimental settings .

Q & A

Q. What are the common synthetic routes for 2-Chloro-6-fluorobenzyl(methyl)sulfamoyl chloride in laboratory settings?

  • Methodological Answer : The synthesis typically involves two stages: (i) Benzyl Chloride Intermediate : Start with 2-chloro-6-fluorotoluene. Chlorination under UV illumination yields 2-chloro-6-fluorobenzyl chloride, though competing difluoro/trifluoro byproducts may form. Reaction conditions (e.g., Fe-based catalysts, controlled temperature) improve selectivity . (ii) Sulfamoyl Group Introduction : React the benzyl chloride intermediate with methylamine and sulfamoyl chloride (or dimethylsulfamoyl chloride analogs) under basic conditions. Monitor pH (8–10) to favor nucleophilic substitution .
  • Key Data :
IntermediateReaction ConditionsByproducts
2-Chloro-6-fluorobenzyl chlorideUV light, Fe catalystDifluoro/trifluoro derivatives

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate sulfamoyl chloride derivatives. For recrystallization, employ toluene/ethanol mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C, CDCl₃ solvent) to verify absence of halogenated byproducts .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer :
  • PPE : Impervious gloves (nitrile), sealed goggles, and acid-resistant lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of sulfamoyl chloride vapors.
  • Waste Disposal : Segregate halogenated waste; neutralize residual sulfamoyl chloride with cold aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. How can competing side reactions during chlorination be mitigated?

  • Methodological Answer : Optimize reaction time (shorter durations reduce over-chlorination) and temperature (0–5°C suppresses radical side reactions). Use FeCl₃ as a catalyst to enhance regioselectivity. Monitor progress via GC-MS to detect early-stage intermediates (e.g., 2-chloro-6-fluorobenzyl chloride vs. difluoro analogs) .

Q. What analytical techniques resolve structural ambiguities in sulfamoyl chloride derivatives?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₈H₇Cl₂FNO₂S).
  • FT-IR : Identify S=O stretches (1360–1300 cm⁻¹) and C-F vibrations (1250–1100 cm⁻¹).
  • X-ray Crystallography : Resolve steric effects from the chloro/fluoro substituents on the sulfamoyl group .

Q. How do electronic effects of substituents influence sulfamoyl chloride reactivity?

  • Methodological Answer : The electron-withdrawing Cl and F groups on the benzyl ring increase the electrophilicity of the sulfamoyl chloride, accelerating nucleophilic substitution (e.g., with amines). Use Hammett constants (σCl ≈ 0.23, σF ≈ 0.06) to predict reaction rates. Experimental validation via kinetic studies (e.g., UV-Vis monitoring of thiourea coupling reactions) is recommended .

Q. What strategies stabilize sulfamoyl chloride intermediates during storage?

  • Methodological Answer : Store under argon atmosphere at –20°C to prevent hydrolysis. Use desiccants (e.g., molecular sieves) in sealed containers. Pre-dry solvents (e.g., THF, DCM) over CaH₂ to avoid moisture-induced degradation .

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